REACTION_CXSMILES
|
[O:1]1CC[O:3][CH:2]1[C:6]1[CH:7]=[C:8]([C:12]2([CH3:19])[NH:17][C:16](=[O:18])[CH2:15][O:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].C(OCC)(=O)C>O1CCCC1.O>[CH3:19][C:12]1([C:8]2[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=2)[C:2]([OH:3])=[O:1])[CH2:13][O:14][CH2:15][C:16](=[O:18])[NH:17]1 |f:1.2.3|
|
Name
|
(RS)-5-(3-[1,3]dioxolan-2-yl-phenyl)-5-methyl-morpholin-3-one
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Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1C=C(C=CC1)C1(COCC(N1)=O)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(COC1)=O)C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |